molecular formula C10H9BrN2S B1407059 4-(3-Bromo-phenyl)-5-methyl-thiazol-2-ylamine CAS No. 1510426-79-5

4-(3-Bromo-phenyl)-5-methyl-thiazol-2-ylamine

Cat. No.: B1407059
CAS No.: 1510426-79-5
M. Wt: 269.16 g/mol
InChI Key: AUUUBDPUHHIEGL-UHFFFAOYSA-N
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Description

4-(3-Bromo-phenyl)-5-methyl-thiazol-2-ylamine is a heterocyclic compound that contains both a thiazole ring and a bromophenyl group

Biochemical Analysis

Biochemical Properties

4-(3-Bromophenyl)-5-methylthiazol-2-ylamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . The interaction with acetylcholinesterase suggests potential neurotoxic effects, as reduced activity of this enzyme can impair nerve transmission . Additionally, the compound has shown interactions with various proteins involved in oxidative stress responses, indicating its role in modulating cellular oxidative states .

Cellular Effects

The effects of 4-(3-Bromophenyl)-5-methylthiazol-2-ylamine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can induce oxidative stress, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage . This oxidative stress can alter gene expression and disrupt normal cellular metabolism, potentially leading to cell death or dysfunction .

Molecular Mechanism

At the molecular level, 4-(3-Bromophenyl)-5-methylthiazol-2-ylamine exerts its effects through several mechanisms. It binds to acetylcholinesterase, inhibiting its activity and leading to the accumulation of acetylcholine in the synaptic cleft . This inhibition disrupts normal neurotransmission, causing neurotoxic effects. Additionally, the compound’s ability to induce oxidative stress involves the generation of ROS, which can damage cellular components such as DNA, proteins, and lipids . These molecular interactions highlight the compound’s potential as both a therapeutic agent and a toxicant.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(3-Bromophenyl)-5-methylthiazol-2-ylamine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to the compound can lead to sustained oxidative stress and persistent inhibition of acetylcholinesterase activity . These long-term effects can result in chronic cellular damage and altered cellular functions .

Dosage Effects in Animal Models

The effects of 4-(3-Bromophenyl)-5-methylthiazol-2-ylamine vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity. Threshold effects have been observed, where a certain dosage level triggers adverse effects such as neurotoxicity and oxidative stress . High doses of the compound can cause severe cellular damage and even mortality in animal models .

Metabolic Pathways

4-(3-Bromophenyl)-5-methylthiazol-2-ylamine is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s metabolism can lead to the formation of reactive intermediates that contribute to its biochemical effects . These metabolic pathways can influence the compound’s overall impact on cellular functions and its potential therapeutic or toxic effects .

Transport and Distribution

Within cells and tissues, 4-(3-Bromophenyl)-5-methylthiazol-2-ylamine is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation in specific cellular compartments . The distribution of the compound within tissues can influence its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of 4-(3-Bromophenyl)-5-methylthiazol-2-ylamine plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-phenyl)-5-methyl-thiazol-2-ylamine typically involves the formation of the thiazole ring followed by the introduction of the bromophenyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-bromobenzaldehyde with thiosemicarbazide can yield the desired thiazole derivative .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and the development of more efficient catalysts to facilitate the cyclization and bromination steps.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-phenyl)-5-methyl-thiazol-2-ylamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-(3-Bromo-phenyl)-5-methyl-thiazol-2-ylamine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-(3-Bromophenyl)-5-methylthiazole: Lacks the amine group, which can affect its reactivity and biological activity.

    4-(3-Bromophenyl)-5-methylthiazol-2-ylmethanol:

Uniqueness

4-(3-Bromo-phenyl)-5-methyl-thiazol-2-ylamine is unique due to the presence of both the bromophenyl and thiazole moieties, which confer specific reactivity and potential biological activity. The amine group also provides a site for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-(3-bromophenyl)-5-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2S/c1-6-9(13-10(12)14-6)7-3-2-4-8(11)5-7/h2-5H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUUBDPUHHIEGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1510426-79-5
Record name 4-(3-Bromo-phenyl)-5-methyl-thiazol-2-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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